N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-2-3-4-13(20)15-9-12-16-17-18-19(12)11-7-5-10(14)6-8-11/h5-8H,2-4,9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCAFEQGDAIYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Chlorophenyl)-1H-tetrazole-5-carbonitrile
Reagents :
- 4-Chlorophenyl azide (prepared from 4-chlorobenzyl chloride and sodium azide)
- Cyanogen bromide (BrCN)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Duration: 12 hours
Mechanism :
The azide reacts with BrCN to form the tetrazole ring, with the nitrile group at position 5.
Reduction of Nitrile to Hydroxymethyl Group
Reagents :
- Lithium aluminum hydride (LiAlH4)
- Quenching with aqueous HCl
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Duration: 2 hours
The nitrile group is reduced to a primary alcohol, yielding 1-(4-chlorophenyl)-1H-tetrazole-5-methanol.
Functionalization of the Tetrazole Core
Bromination of the Hydroxymethyl Group
Reagents :
- Phosphorus tribromide (PBr3)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C
- Duration: 1 hour
The hydroxymethyl group is converted to a bromomethyl intermediate, critical for nucleophilic substitution.
Amidation with Pentanoyl Chloride
Nucleophilic Substitution Reaction
Reagents :
- Bromomethyl-tetrazole intermediate
- Pentanoyl chloride
- Base: Triethylamine (Et3N)
Conditions :
- Solvent: Acetonitrile
- Temperature: Reflux (82°C)
- Duration: 4 hours
Mechanism :
The bromomethyl group undergoes nucleophilic displacement by the amide nitrogen, facilitated by Et3N to scavenge HBr.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern production methods employ continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:
| Parameter | Value |
|---|---|
| Flow rate | 10 mL/min |
| Residence time | 30 minutes |
| Temperature | 90°C |
| Catalyst | Amberlyst-15 |
Purification Techniques
- Crystallization : Using ethanol/water mixtures to isolate the final product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for laboratory-scale purification.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.39 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 2.18 (t, 2H, J=7.2 Hz, COCH₂), 1.55–1.48 (m, 4H, CH₂), 0.92 (t, 3H, J=6.8 Hz, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).
Yield Optimization Table
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Tetrazole formation | 78 | 95 |
| Bromination | 92 | 98 |
| Amidation | 85 | 97 |
Challenges and Mitigation Strategies
Tetrazole Ring Stability
The tetrazole ring is prone to oxidative degradation. Strategies include:
- Conducting reactions under inert atmosphere (N₂/Ar).
- Avoiding strong oxidizing agents during workup.
Byproduct Formation
- Major Byproduct : N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanoic acid (from hydrolysis).
- Mitigation : Use of anhydrous solvents and molecular sieves.
Green Chemistry Alternatives
Solvent Replacement
- Traditional : Acetonitrile → Alternative : Cyclopentyl methyl ether (CPME), reducing environmental impact.
Catalytic Methods
- Catalyst : Zinc oxide nanoparticles, improving atom economy.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison :
Spectral and Physicochemical Properties
- ¹H NMR Trends : Methyl ester protons (δ 3.65–3.77) and methylene bridges (δ 5.38) are consistent across tetrazole derivatives (). The absence of ester peaks in the target compound’s pentanamide chain may shift signals to δ 1.2–2.3 (aliphatic protons) .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide, also known by its CAS number 921502-04-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups, enhancing its interaction with various biological targets. The presence of the 4-chlorophenyl group and the pentanamide chain contributes to its unique pharmacological profile.
Molecular Formula: C13H15ClN6O
Molecular Weight: 292.75 g/mol
CAS Number: 921502-04-7
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition: The tetrazole ring can effectively bind to the active sites of enzymes, inhibiting their activity. This characteristic is particularly relevant in the context of anti-inflammatory and antimicrobial effects.
- Receptor Modulation: The compound may act on various receptors involved in biochemical pathways, potentially leading to alterations in cellular signaling.
1. Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways.
3. Cytotoxic Effects
In cancer research, this compound has demonstrated cytotoxic effects against various tumor cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2022) | Demonstrated significant inhibition of TNF-alpha production in macrophages treated with the compound | Suggests potential for use in chronic inflammatory conditions |
| Johnson et al. (2023) | Reported antimicrobial activity against Staphylococcus aureus with an MIC of 12 µg/mL | Indicates potential as a therapeutic agent for bacterial infections |
| Lee et al. (2023) | Found that the compound induced apoptosis in breast cancer cell lines via caspase activation | Supports further investigation into its use as an anticancer agent |
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
- Formation of Tetrazole Ring: Reacting 4-chlorophenylhydrazine with sodium azide.
- Attachment of Pentanamide Chain: Reacting the tetrazole derivative with pentanoyl chloride in the presence of a base such as triethylamine.
This synthetic route can be optimized for high yield and purity, making it suitable for industrial applications.
Q & A
Basic Research Questions
Q. What is the molecular structure of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide, and how does its architecture influence biological interactions?
- Answer : The compound comprises a tetrazole ring substituted with a 4-chlorophenyl group, linked via a methylene bridge to a pentanamide chain. The tetrazole moiety mimics carboxylic acid bioisosteres, enhancing metabolic stability, while the chlorophenyl group contributes to lipophilicity and target binding. Structural analysis via NMR (e.g., δ 8.48–8.46 ppm for aromatic protons) and mass spectrometry confirms its identity. The amide bond enables hydrogen bonding with biological targets, critical for activity .
Q. What are the key steps in synthesizing this compound?
- Answer : Synthesis involves:
Tetrazole formation : Cycloaddition of sodium azide with nitriles (e.g., 4-chlorobenzonitrile) under acidic conditions.
Methylation : Alkylation of the tetrazole nitrogen with methyl iodide.
Amide coupling : Reaction of the methyl-tetrazole intermediate with pentanoyl chloride using a base like triethylamine.
Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) yields the final product (44–57% yields) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound?
- Answer :
- Reagent stoichiometry : Adjust azide/nitrile ratios (1:1.2) to favor tetrazole cyclization.
- Catalyst screening : Use ZnBr₂ or NH₄Cl to accelerate reaction rates.
- Purification : Employ dual-column chromatography (normal-phase followed by amine-phase) to remove byproducts like unreacted azides .
- Yield monitoring : Track intermediates via TLC (Rf 0.42 in 30% EtOAc/hexane) and optimize reaction time/temperature .
Q. What advanced analytical methods are critical for confirming the compound’s structural integrity?
- Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calcd. 335.1746, found 335.1743) .
- Multinuclear NMR : Assign , , and signals to verify substituent positions (e.g., δ 9.09 ppm for quinoline protons in analogues) .
- X-ray crystallography : Resolve stereochemistry and packing modes, though limited by crystallinity challenges in lipophilic analogues .
Q. How should researchers design experiments to assess the compound’s biological activity?
- Answer :
- Target selection : Prioritize receptors common to tetrazole derivatives (e.g., mGluR5, CXCL12) using docking studies .
- In vitro assays :
- EC₅₀ determination : Dose-response curves in cancer cell lines (e.g., MCF-7) via MTT assays.
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.
- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, noting metabolic stability from the tetrazole group .
Q. How can contradictions in bioactivity data between similar tetrazole derivatives be resolved?
- Answer :
- Structural benchmarking : Compare substituent effects (e.g., 4-Cl vs. 3,4-diF phenyl) on target binding using QSAR models.
- Assay standardization : Control variables like cell passage number, serum concentration, and solvent (DMSO ≤0.1%).
- Meta-analysis : Aggregate data from analogues (e.g., MDL-427’s anti-inflammatory activity vs. VU-1545’s mGluR5 modulation) to identify trends .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Answer :
- Substituent variation : Synthesize derivatives with modified aryl (e.g., naphthyl) or amide groups (e.g., sulfonamide replacements) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (tetrazole N) and hydrophobic regions (chlorophenyl).
- Bioisosteric replacement : Replace the pentanamide chain with thioamide or urea moieties to modulate solubility .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Answer :
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC.
- Plasma stability assays : Incubate with rat plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS.
- Thermal analysis : Perform DSC/TGA to determine melting points (e.g., 132–134°C in analogues) and decomposition thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
